molecular formula C21H20N2O2S B2600737 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide CAS No. 2034344-24-4

5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide

Cat. No.: B2600737
CAS No.: 2034344-24-4
M. Wt: 364.46
InChI Key: BZTKDGOUVZOFLO-UHFFFAOYSA-N
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Description

5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide is a complex organic compound that features a unique combination of functional groups, including a ketone, an amide, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core pentanamide structure, followed by the introduction of the phenyl and thiophen-3-yl-pyridin-3-yl groups through various coupling reactions. Key steps may include:

    Formation of the pentanamide backbone: This can be achieved through the reaction of a suitable amine with a pentanoyl chloride derivative under basic conditions.

    Introduction of the phenyl group: This step often involves Friedel-Crafts acylation or alkylation reactions.

    Coupling of the thiophen-3-yl-pyridin-3-yl moiety: This can be accomplished using Suzuki-Miyaura coupling or similar palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The ketone and amide groups can be reduced to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for targeted activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pentanamide stands out due to its unique combination of functional groups and aromatic systems, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-oxo-5-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-19(16-6-2-1-3-7-16)9-4-10-20(25)23-14-17-8-5-12-22-21(17)18-11-13-26-15-18/h1-3,5-8,11-13,15H,4,9-10,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTKDGOUVZOFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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